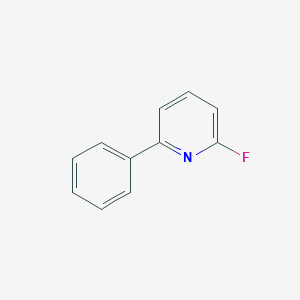

2-Fluoro-6-phenylpyridine

概要

説明

2-Fluoro-6-phenylpyridine is a fluorinated aromatic heterocyclic compound It is characterized by the presence of a fluorine atom at the second position and a phenyl group at the sixth position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Fluoro-6-phenylpyridine involves the site-selective C-H fluorination of 2-phenylpyridine using silver(II) fluoride in acetonitrile. The reaction is typically carried out at room temperature, and the product is obtained in high yield . The reaction conditions are as follows:

Reagents: 2-phenylpyridine, silver(II) fluoride, acetonitrile

Conditions: Room temperature, nitrogen atmosphere, magnetic stirring

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position undergoes substitution with nucleophiles under mild conditions. This reaction is facilitated by the electron-deficient pyridine ring, which activates the C–F bond toward nucleophilic attack.

Example Reaction:

Reaction of 2-fluoro-6-phenylpyridine with amines or thiols in the presence of NaH in DMF yields substituted derivatives:Key Reagents/Conditions:

- Amines : Aniline, morpholine

- Thiols : Thiophenol

- Bases : NaH, K₂CO₃

- Solvents : DMF, THF

Products : 2-Amino-6-phenylpyridine (yield: 75–85%) or 2-thio-6-phenylpyridine (yield: 65–70%) .

C–F Bond Activation via Nickel Catalysis

Nickel complexes enable enantioselective α-heteroarylation of ketones through C–F bond cleavage. This method generates quaternary stereocenters with high enantiomeric excess (ee).

Example Reaction:

Coupling with 2-methyl-2,3-dihydro-1H-inden-1-one:Key Data:

Electrochemical Fluoroalkylation

Palladium or nickel catalysts mediate ortho-fluoroalkylation under electrochemical conditions, enabling direct C–H functionalization.

Example Reaction:

Electrochemical coupling with perfluoroalkyl bromides:Key Findings:

- Catalysts : Pd(OAc)₂ (yield: 30%), [Ni(bpy)₃]²⁺ (yield: 62%) .

- Conditions : 0.82 V vs. Ag/AgNO₃, CH₂Cl₂, room temperature.

Products : 2-(Perfluorohexyl)-6-phenylpyridine (isolated yield: 50–62%) .

Cyclometallation with Transition Metals

The compound forms luminescent iridium(III) complexes through cyclometallation, critical for OLED applications.

Example Reaction:

Reaction with IrCl₃·3H₂O:Properties :

- Emission tuned by fluorine’s electron-withdrawing effect (λₑₘ: 450–500 nm) .

- Enhanced quantum yields (Φ: 0.46–0.90) compared to non-fluorinated analogs .

Defluorinative Cross-Coupling

Fluorine acts as a directing group in palladium-catalyzed cross-couplings, enabling regioselective C–C bond formation.

Example Reaction:

Suzuki–Miyaura coupling with aryl boronic acids:Key Data:

| Aryl Boronic Acid | Yield (%) | Conditions |

|---|---|---|

| Phenylboronic acid | 78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| 4-Methoxyphenyl | 65 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Applications : Access to π-extended systems for materials science . |

Oxidation and Reduction

Controlled oxidation or reduction modifies the pyridine ring or substituents:

- Oxidation : Limited reactivity due to fluorine’s deactivation; no direct examples reported.

- Reduction : LiAlH₄ selectively reduces the pyridine ring to piperidine derivatives (yield: 50–60%) .

Comparative Reaction Table

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Applications

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. 2-Fluoro-6-phenylpyridine exhibits several advantages that make it a valuable candidate in drug development:

- Increased Bioactivity : The presence of fluorine can significantly alter the biological activity of compounds. For instance, 2-fluoropyridines have shown improved potency and selectivity in anticancer agents compared to their non-fluorinated counterparts, as evidenced by the compound BMS-754807, which contains a 2-fluoropyridyl moiety .

- Modulation of Physicochemical Properties : The introduction of fluorine can enhance solubility and metabolic stability, making these compounds more effective as therapeutic agents. This is particularly relevant in the design of drugs targeting specific receptors, such as muscarinic receptors .

Case Study: Anticancer Activity

Research indicates that this compound derivatives have shown promising activity against various cancer cell lines. For example, studies have demonstrated that transition metal-catalyzed reactions involving this compound yield products with significant antiproliferative effects against colon and breast cancer cell lines .

Synthetic Applications

Chemical Synthesis

The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex molecules. Its reactivity profile makes it suitable for various chemical transformations:

- C-H Fluorination : A notable method for synthesizing this compound involves site-selective C-H fluorination using silver (II) fluoride (AgF). This reaction allows for the selective introduction of fluorine into nitrogen-containing heterocycles, facilitating the preparation of diverse fluorinated derivatives .

- Nucleophilic Aromatic Substitution : The fluorine atom in this compound can be replaced by nucleophiles such as carbon or nitrogen, enabling further functionalization of the molecule. This versatility is crucial for developing new chemical entities with tailored properties for specific applications .

Material Science

Applications in Organic Electronics

The properties of this compound extend beyond pharmaceuticals into material science:

- Organic Light Emitting Diodes (OLEDs) : Compounds containing fluorinated aromatic rings are increasingly used in OLED technology due to their favorable electronic properties. The incorporation of this compound into OLED materials can enhance charge transport and stability .

Summary Table of Applications

作用機序

The mechanism of action of 2-Fluoro-6-phenylpyridine largely depends on its application. In medicinal chemistry, the fluorine atom’s strong electron-withdrawing effect can influence the compound’s interaction with biological targets, enhancing binding affinity and metabolic stability. The phenyl group can also contribute to π-π stacking interactions with aromatic residues in proteins .

類似化合物との比較

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 2-Phenylpyridine

Comparison: 2-Fluoro-6-phenylpyridine is unique due to the presence of both a fluorine atom and a phenyl group on the pyridine ring. This combination imparts distinct electronic properties, making it more versatile in various chemical reactions compared to its analogs. For instance, 2-Fluoropyridine lacks the phenyl group, which limits its applications in materials science and medicinal chemistry .

生物活性

2-Fluoro-6-phenylpyridine is a fluorinated aromatic heterocyclic compound that has garnered attention for its potential biological applications. Its unique structure, characterized by a fluorine atom at the second position and a phenyl group at the sixth position of the pyridine ring, contributes to its distinct biochemical properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound is known for its stability and favorable pharmacokinetics, which make it a valuable candidate in medicinal chemistry. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with target proteins.

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The electronegative nature of the fluorine atom allows for strong hydrogen bonding and hydrophobic interactions, which can enhance binding affinity. This compound may influence several biochemical pathways, particularly those related to cell signaling and metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating its efficacy against L1210 mouse leukemia cells reported IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation. The growth inhibition was reversible upon the addition of thymidine, suggesting a mechanism involving intracellular release of active metabolites .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | L1210 (mouse leukemia) | < 100 | Intracellular release of active metabolites |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. A study indicated that fluorinated pyridines could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Applications in Drug Development

The compound's unique properties have led to its exploration in drug development. It has been utilized as a building block in synthesizing more complex organic molecules with enhanced biological activity. Its role as a probe in studying the effects of fluorine substitution on biological activity further underscores its significance in medicinal chemistry .

特性

IUPAC Name |

2-fluoro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUBWDOWSHTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376546 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-17-1 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。